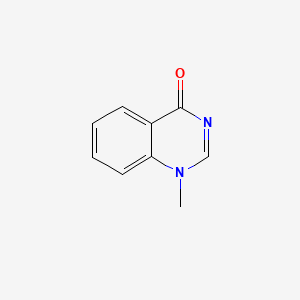

4(1H)-Quinazolinone, 1-methyl-

Übersicht

Beschreibung

4(1H)-Quinazolinone, 1-methyl- is a natural product found in Glycosmis pentaphylla with data available.

Wirkmechanismus

Target of Action

4(1H)-Quinazolinone, 1-methyl- is a compound that has been found to have a high affinity for multiple receptors . This suggests that it may have multiple targets of action.

Mode of Action

It is known that indole derivatives, which are structurally similar to 4(1h)-quinazolinone, 1-methyl-, can interact with their targets and cause a variety of biological changes .

Biochemical Pathways

It is known that indole derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 4(1H)-Quinazolinone, 1-methyl- may affect multiple biochemical pathways.

Result of Action

It is known that indole derivatives can have a variety of biological effects, suggesting that 4(1h)-quinazolinone, 1-methyl- may also have a variety of effects .

Action Environment

It is known that the efficacy of similar compounds can be influenced by a variety of factors, including ph, temperature, and the presence of other compounds .

Biologische Aktivität

4(1H)-Quinazolinone, 1-methyl- is a member of the quinazolinone family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential in various pharmacological applications, including anticancer, anti-inflammatory, antibacterial, and enzyme inhibition activities. This article synthesizes findings from recent research to provide a comprehensive overview of the biological activity of 4(1H)-quinazolinone, 1-methyl-.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazolinones, including 4(1H)-quinazolinone, 1-methyl-, possess significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity against MCF-7 and HCT-116 : A study reported that modifications to the quinazolinone core improved potency against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The IC50 values ranged from 5.70 to 17.30 µM for different derivatives, indicating promising anticancer potential .

- Mechanism of Action : The mechanism involves induction of apoptosis in cancer cells, as evidenced by increased apoptotic markers in treated cells compared to controls .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Derivative 13 | MCF-7 | 5.70 - 8.10 | Apoptosis induction |

| Derivative 13 | HCT-116 | 3.00 - 6.40 | Apoptosis induction |

Anti-inflammatory Activity

The anti-inflammatory properties of quinazolinones are notable, particularly in models of induced paw edema. Specific findings include:

- Carrageenan-induced Paw Edema Test : Various derivatives were synthesized and tested for their efficacy in reducing inflammation. The most potent compound was identified as having a significant reduction in edema compared to controls .

| Compound | Efficacy (%) | Side Effects |

|---|---|---|

| 1-Isopropyl-(2-fluorophenyl)-4-(1H)-quinazolinone | Significant reduction | Minimal |

Antibacterial Activity

Quinazolinone derivatives have also shown antibacterial properties against various pathogens:

- Inhibition of Bacterial Growth : Studies indicate that certain derivatives exhibit strong inhibitory effects on bacterial strains, making them potential candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is highly dependent on their structural modifications. Research has identified key substituents that enhance activity:

- Substituent Effects : The presence of halogen atoms and specific alkyl groups at certain positions on the quinazolinone ring significantly increases potency against targeted enzymes and receptors .

Study on DPP-4 Inhibition

A notable case study focused on the DPP-4 inhibitory activity of a synthesized quinazolinone derivative, which exhibited an IC50 value of 0.76 nM. This compound's effectiveness suggests its potential use as a lead for developing antidiabetic agents .

Study on NHE-1 Inhibition

Another study evaluated novel NHE-1 inhibitors derived from quinazolinones, highlighting their dual action in inhibiting platelet aggregation and reducing intraocular pressure. These compounds showed promising results in nanomolar ranges .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have highlighted the potential of 4(1H)-quinazolinone derivatives as anticancer agents. For instance, compounds derived from quinazolinone cores have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma, and colorectal cancer (HCT-116).

Case Study: Anticancer Efficacy

- Study Reference : A study synthesized novel quinazolinone derivatives linked to triazole and glycosides, which exhibited significant cytotoxicity against human cancer cell lines.

- Findings : The IC50 values ranged from 5.70 to 17.30 µM against MCF-7 and HCT-116 cell lines, indicating strong potential for therapeutic applications in oncology .

| Compound Type | Target Cell Line | IC50 (µM) |

|---|---|---|

| Quinazolinone-Glycoside | MCF-7 | 5.70 - 8.10 |

| Quinazolinone-Triazole | HCT-116 | 2.90 - 5.50 |

Antimicrobial Properties

4(1H)-Quinazolinone derivatives have also demonstrated significant antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains.

Case Study: Antimicrobial Activity

- Study Reference : A study focused on the synthesis of new quinazolin-4(3H)-one derivatives and their evaluation against bacterial pathogens.

- Findings : These compounds exhibited potent antibacterial activity, particularly against resistant strains, suggesting their potential as new antimicrobial agents .

| Compound Type | Target Bacteria | Activity |

|---|---|---|

| Quinazolinone Derivatives | Staphylococcus aureus | Inhibition observed |

| Quinazolinone Derivatives | Escherichia coli | Inhibition observed |

Cardiovascular Applications

The compound has also been explored for its role as an NHE-1 inhibitor, which is relevant for managing cardiovascular diseases.

Case Study: NHE-1 Inhibition

- Study Reference : Research into quinazoline derivatives revealed their ability to inhibit sodium-hydrogen exchanger isoform 1 (NHE-1), a target for cardiovascular therapy.

- Findings : Several derivatives showed nanomolar range activity and additional anti-inflammatory properties .

| Compound Type | Activity | Potency (nM) |

|---|---|---|

| NHE-1 Inhibitors | Inhibition | <100 nM |

Neuroprotective Effects

Emerging studies suggest that derivatives of 4(1H)-quinazolinone may have neuroprotective effects, potentially aiding in conditions like Alzheimer's disease.

Case Study: Neuroprotective Activity

- Study Reference : A study demonstrated that certain quinazolinone derivatives could inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline.

- Findings : The synthesized compounds showed promising AChE inhibition, indicating potential for treating neurodegenerative disorders .

| Compound Type | Target Enzyme | Inhibition Activity |

|---|---|---|

| AChE Inhibitors | Acetylcholinesterase | Significant inhibition observed |

Analyse Chemischer Reaktionen

Reaction Mechanisms

The mechanisms involved in the synthesis of quinazolinones often include:

-

Nucleophilic Attack : In base-promoted reactions, nucleophilic attack on the aromatic ring leads to the formation of an intermediate that subsequently undergoes cyclization to yield the final product.

-

Intramolecular Cyclization : Following the nucleophilic substitution, intramolecular cyclization occurs, where the nitrogen atom in the amide group attacks an electrophilic carbon in the aromatic system, leading to ring closure .

Chemical Transformations

4(1H)-quinazolinone, 1-methyl- can undergo several transformations, including:

-

Chlorination : The compound can be chlorinated at various positions, which significantly alters its biological activity. For instance, chlorination at the methyl position has been shown to enhance anticancer activity against specific cell lines .

-

Amination and Hydrazinolysis : These reactions allow for further functionalization of the quinazolinone core, enabling the introduction of various substituents that can enhance pharmacological properties .

Pharmacological Significance

The biological activities associated with 4(1H)-quinazolinone, 1-methyl- include:

-

Anticancer Activity : Several derivatives have been synthesized and tested for their cytotoxic effects against various cancer cell lines. The structure-activity relationship indicates that modifications at specific positions can lead to enhanced efficacy .

-

Cholinesterase Inhibition : Some derivatives exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them potential candidates for treating neurodegenerative diseases .

Data Table on Biological Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 5f | AChE Inhibitor | 1.6 | |

| 5g | BChE Inhibitor | 3.7 | |

| 21 | Anticancer | Varies |

Eigenschaften

IUPAC Name |

1-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-6-10-9(12)7-4-2-3-5-8(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXCWBIVFCEYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188312 | |

| Record name | 4(1H)-Quinazolinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3476-68-4 | |

| Record name | 1-Methyl-4(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3476-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003476684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycorine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Quinazolinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHK8W83JM1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.